5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid
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Description
Synthesis Analysis
The synthesis of azepine derivatives, such as those mentioned in the second paper, involves the asymmetric hydrogenation of olefins to produce enantioselective compounds . This method could potentially be adapted for the synthesis of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid by modifying the starting materials and reaction conditions to incorporate the methoxy and sulfonyl functional groups at the appropriate positions on the azepine ring and benzoic acid moiety.
Molecular Structure Analysis
The molecular structure of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid would consist of an azepane ring sulfonated at the first position and a benzoic acid moiety with a methoxy group at the second position. The presence of these functional groups would influence the compound's electronic and steric properties, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid are not detailed in the provided papers, the electrochemical behavior of azo-benzoic acid derivatives can offer some insights . These compounds undergo electrochemical reduction, leading to the cleavage of the azo bond and the formation of amino compounds. Although the target compound does not contain an azo bond, the presence of the sulfonyl group could similarly affect its electrochemical properties and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid can be inferred from the properties of related compounds. For example, the solubility, melting point, and stability of the compound would be influenced by the presence of the sulfonyl and methoxy groups. The sulfonate esters discussed in the fourth paper suggest that the introduction of sulfonyl groups can affect the thermal stability of a compound . Therefore, the target compound might exhibit unique solubility and stability characteristics due to its functional groups.
Scientific Research Applications
Synthesis and Medicinal Chemistry
5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid derivatives are explored in medicinal chemistry for their potential therapeutic applications. For instance, research on hypoglycemic benzoic acid derivatives has shown that modifications to the 2-methoxy benzoic acid structure, such as the introduction of alkyleneimino residues, can lead to compounds with significant activity in regulating blood sugar levels. Such derivatives have been found to be more active than standard sulfonylurea drugs in some cases, highlighting their potential in diabetes treatment (Grell et al., 1998).
Biochemical and Environmental Applications
The compound and its related structures are also investigated for their biochemical behaviors and environmental impact. For example, studies on the electrochemical cleavage of azo bonds in benzoic acid derivatives provide insights into the degradation processes of such compounds, which is crucial for understanding their environmental fate and designing eco-friendly derivatives (Mandić et al., 2004).
Industrial and Green Chemistry
In green chemistry, derivatives of azepane are utilized in the synthesis of new room temperature ionic liquids, demonstrating the compound's versatility in creating environmentally benign solvents. These ionic liquids, derived from azepane-based compounds, show promising applications due to their low viscosity and high conductivity, making them suitable for various industrial applications (Belhocine et al., 2011).
Advanced Synthesis Techniques
Research on the synthesis of sulfonyl azides, including those derived from benzoic acid structures, showcases innovative approaches to creating valuable reagents for further chemical transformations. These studies highlight the importance of such derivatives in facilitating a wide range of synthetic processes, including diazo transfer reactions, which are pivotal in medicinal chemistry and materials science (Katritzky et al., 2008).
properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-20-13-7-6-11(10-12(13)14(16)17)21(18,19)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOOSLKSZKOIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepane-1-sulfonyl)-2-methoxy-benzoic acid |
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